methyl N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycinate is a synthetic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of indole derivatives often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled reaction temperatures. The specific industrial methods for producing methyl N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycinate would depend on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycinate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Methyl N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycinate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycinate involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological processes . The specific molecular targets and pathways involved would depend on the particular biological activity being studied.
Comparison with Similar Compounds
Methyl N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycinate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce inflammation and pain.
Tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin.
These compounds share the indole moiety but differ in their functional groups and biological activities, highlighting the versatility and uniqueness of indole derivatives.
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl 2-[3-(2-phenylindol-1-yl)propanoylamino]acetate |
InChI |
InChI=1S/C20H20N2O3/c1-25-20(24)14-21-19(23)11-12-22-17-10-6-5-9-16(17)13-18(22)15-7-3-2-4-8-15/h2-10,13H,11-12,14H2,1H3,(H,21,23) |
InChI Key |
TVVVFSYYFWZWPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CCN1C2=CC=CC=C2C=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.